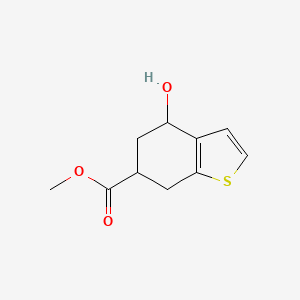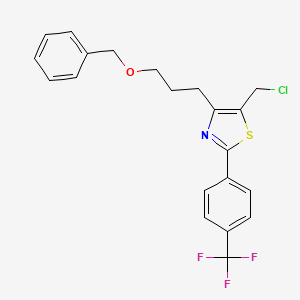
4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyloxy-propyl group, a chloromethyl group, and a trifluoromethyl-phenyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a suitable α-haloketone with a thiourea derivative under acidic conditions. This step forms the core thiazole structure.
Introduction of the Benzyloxy-Propyl Group: The benzyloxy-propyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyloxy-propyl halide and a base such as potassium carbonate.
Chloromethylation: The chloromethyl group can be introduced by treating the thiazole intermediate with formaldehyde and hydrochloric acid under controlled conditions.
Attachment of the Trifluoromethyl-Phenyl Group: The trifluoromethyl-phenyl group can be attached through a Friedel-Crafts acylation reaction using a suitable trifluoromethyl-phenyl acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy-propyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes involving thiazole derivatives and their interactions with biomolecules.
Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial, antifungal, or anticancer properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole can vary depending on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the trifluoromethyl-phenyl group can enhance its binding affinity and specificity towards certain targets, while the benzyloxy-propyl and chloromethyl groups can modulate its chemical reactivity and stability.
類似化合物との比較
Similar Compounds
4-(3-Benzyloxy-propyl)-5-methyl-2-(4-trifluoromethyl-phenyl)-thiazole: Similar structure but with a methyl group instead of a chloromethyl group.
4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-methyl-phenyl)-thiazole: Similar structure but with a methyl-phenyl group instead of a trifluoromethyl-phenyl group.
4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole lies in the combination of its functional groups, which confer distinct chemical properties and potential applications. The trifluoromethyl-phenyl group enhances its lipophilicity and binding affinity, while the benzyloxy-propyl and chloromethyl groups provide sites for further chemical modifications and interactions.
特性
分子式 |
C21H19ClF3NOS |
|---|---|
分子量 |
425.9 g/mol |
IUPAC名 |
5-(chloromethyl)-4-(3-phenylmethoxypropyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C21H19ClF3NOS/c22-13-19-18(7-4-12-27-14-15-5-2-1-3-6-15)26-20(28-19)16-8-10-17(11-9-16)21(23,24)25/h1-3,5-6,8-11H,4,7,12-14H2 |
InChIキー |
MNCVQODXDVBWIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCCC2=C(SC(=N2)C3=CC=C(C=C3)C(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)
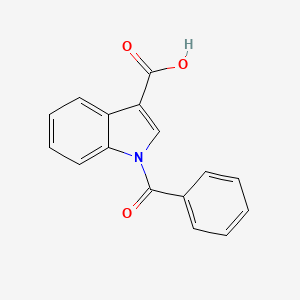
![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)
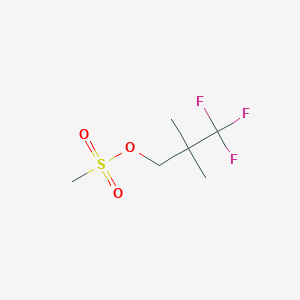
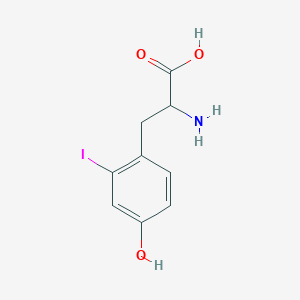
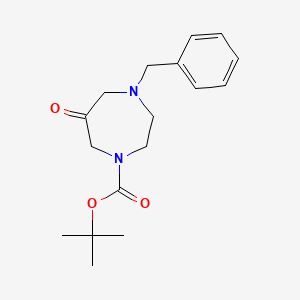
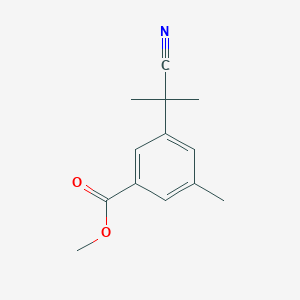
![Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B13899700.png)
![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)

![3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13899724.png)
![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)

